
5-Fluoro-N1-methylbenzene-1,2-diamine
Overview
Description
5-Fluoro-N1-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9FN2 and a molecular weight of 140.16 g/mol . It is a derivative of benzene, featuring a fluorine atom and a methyl group attached to the benzene ring, along with two amine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N1-methylbenzene-1,2-diamine typically involves the fluorination of N1-methylbenzene-1,2-diamine. One common method includes the reaction of N1-methylbenzene-1,2-diamine with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N1-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-Fluoro-N1-methylbenzene-1,2-diamine is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N1-methylbenzene-1,2-diamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-N1-methylbenzene-1,2-diamine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
5-Bromo-N1-methylbenzene-1,2-diamine:
Uniqueness
5-Fluoro-N1-methylbenzene-1,2-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .
Biological Activity
5-Fluoro-N1-methylbenzene-1,2-diamine is an aromatic amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses the following chemical characteristics:
- Molecular Formula: C7H9FN2
- CAS Number: 348133-46-0
- Structure: The compound features a benzene ring substituted with two amine groups and a fluorine atom at the para position relative to one of the nitrogen atoms.
Biological Activities
The biological activities of this compound are primarily linked to its interaction with various biological targets. Key areas of research include:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, suggesting its potential as an antibacterial agent .
- Anticancer Properties: The compound has been investigated for its cytotoxic effects against various cancer cell lines. For example, fluorinated derivatives have shown enhanced potency in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression .
- Mechanism of Action: The mechanism involves binding to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have explored the biological efficacy of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the anticancer properties of fluorinated compounds, this compound was tested against several human cancer cell lines. The results indicated significant growth inhibition, with an IC50 value in the low micromolar range for certain cell types. This suggests that fluorination enhances the compound's efficacy compared to non-fluorinated analogs .
Mechanisms Underlying Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: It may interact with receptors that regulate cellular signaling pathways critical for tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-N1-methylbenzene-1,2-diamine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves fluorination and methylation of o-phenylenediamine derivatives. A two-step approach is common:
Fluorination : Electrophilic aromatic substitution using HF or fluorinating agents (e.g., Selectfluor®) under controlled pH (pH 4–6) to minimize byproducts .
Methylation : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) at 60–80°C. Solvent choice (DMF vs. THF) impacts reaction kinetics and purity .
Key Characterization : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structures with ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.1 ppm for N-methyl groups) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated degradation studies:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 30 days. Analyze degradation products via LC-MS (ESI+ mode) to detect oxidation (m/z +16) or demethylation (m/z -14) .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation using UV-Vis spectroscopy (λmax ~280 nm) .
- Humidity Effects : Use dynamic vapor sorption (DVS) to measure hygroscopicity and potential hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in the formation of fluorinated diamine derivatives during scale-up?
Methodological Answer: Contradictions often arise from:
- Kinetic vs. Thermodynamic Control : Fluorination at higher temperatures favors para-substitution (thermodynamic product), while lower temperatures favor ortho/meta isomers .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for methylation but may promote side reactions (e.g., over-alkylation) .
Resolution Strategy :
Q. How can factorial design optimize the synthesis of this compound for high-throughput applications?
Methodological Answer: A 2³ factorial design evaluates three factors: temperature (X₁), solvent ratio (X₂), and catalyst loading (X₃).
Factor | Low Level (-1) | High Level (+1) |
---|---|---|
X₁: Temp | 60°C | 80°C |
X₂: DMF:H₂O | 9:1 | 7:3 |
X₃: Catalyst | 5 mol% | 10 mol% |
Response Variables : Yield (%), Purity (HPLC area%).
Analysis : Use ANOVA to identify significant interactions (e.g., X₁×X₂ impacts purity due to solvent polarity effects) .
Q. What theoretical frameworks guide the analysis of electronic properties in fluorinated diamines for materials science applications?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps using Gaussian09 (M06-2X/cc-pVTZ) to predict reactivity in charge-transfer complexes .
- Hammett Constants : Correlate substituent effects (σₚ for -F, σₘ for -NH₂) with redox potentials (cyclic voltammetry in acetonitrile) .
- Crystallography : Resolve crystal packing (e.g., CCDC deposition) to study halogen bonding interactions involving fluorine .
Q. Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
Methodological Answer:
- Standardize Protocols : Use OECD 105 guidelines for shake-flask method in buffers (pH 2–12) and solvents (logP 1–4) .
- Control Particle Size : Sieve compounds to <50 µm to minimize surface area effects .
- Validate via Collaborative Studies : Share samples with independent labs for cross-validation (e.g., interlaboratory RSD <5%) .
Q. Ethical and Methodological Compliance
Q. What precautions are critical when handling this compound in interdisciplinary studies?
Methodological Answer:
- Toxicity Screening : Perform Ames test (TA98 strain) to assess mutagenicity .
- Waste Management : Neutralize methylating agents (e.g., Na₂S₂O₃ for excess methyl iodide) before disposal .
- Data Transparency : Archive raw spectra (NMR, MS) in repositories like Zenodo for reproducibility .
Q. Tables for Key Data
Table 1: Comparative Characterization of Fluorinated Diamines
Property | This compound | 4-Nitro-1,2-phenylenediamine |
---|---|---|
Melting Point (°C) | 142–146 (decomp.) | 196–201 |
λmax (UV-Vis, nm) | 278 | 310 |
LogP (Predicted) | 1.2 | 0.8 |
Table 2: Factorial Design Outcomes
Run | X₁ | X₂ | X₃ | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1 | -1 | -1 | -1 | 62 | 88 |
2 | +1 | -1 | -1 | 71 | 92 |
... | ... | ... | ... | ... | ... |
Properties
IUPAC Name |
4-fluoro-2-N-methylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSVRICPJMRRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287362 | |
Record name | 4-Fluoro-N2-methyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348133-46-0 | |
Record name | 4-Fluoro-N2-methyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348133-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-N2-methyl-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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